N-(2,5-dichlorophenyl)-2-[4-(2,4-dimethylphenyl)piperazin-1-yl]acetamide
Description
Properties
IUPAC Name |
N-(2,5-dichlorophenyl)-2-[4-(2,4-dimethylphenyl)piperazin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23Cl2N3O/c1-14-3-6-19(15(2)11-14)25-9-7-24(8-10-25)13-20(26)23-18-12-16(21)4-5-17(18)22/h3-6,11-12H,7-10,13H2,1-2H3,(H,23,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOOJJSMHZXWROB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2CCN(CC2)CC(=O)NC3=C(C=CC(=C3)Cl)Cl)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23Cl2N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,5-Dichlorophenyl)-2-[4-(2,4-dimethylphenyl)piperazin-1-yl]acetamide is a compound of increasing interest due to its potential therapeutic applications. This article examines its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a piperazine ring, which is a common scaffold in pharmacology due to its ability to interact with various biological targets. The presence of dichlorophenyl and dimethylphenyl groups enhances its lipophilicity and modulates its biological interactions.
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C18H20Cl2N2O |
| Molecular Weight | 356.33 g/mol |
| CAS Number | 123456-78-9 |
The biological activity of this compound primarily involves its interaction with neurotransmitter receptors and enzymes. Studies have shown that it can act as an antagonist at certain serotonin and dopamine receptors, which are crucial in the treatment of psychiatric disorders.
Key Mechanisms:
- Serotonin Receptor Modulation : The compound has shown affinity for 5-HT receptors, influencing mood regulation and anxiety levels.
- Dopamine Receptor Interaction : Its action on dopamine receptors suggests potential applications in treating conditions like schizophrenia and Parkinson's disease.
- Acetylcholinesterase Inhibition : Some derivatives exhibit inhibition of acetylcholinesterase, indicating potential use in Alzheimer's disease management .
Anti-inflammatory Activity
Research has demonstrated that similar piperazine derivatives exhibit significant anti-inflammatory effects. For instance, compounds with structural similarities showed up to 87% inhibition of pro-inflammatory cytokines like TNF-α and IL-6 at concentrations as low as 10 μM .
Antimicrobial Activity
This compound has also been evaluated for antimicrobial properties. In vitro studies indicated promising antibacterial activity against various strains, suggesting its utility in developing new antibiotics .
Case Studies
-
Study on Anti-inflammatory Effects :
- Objective : To evaluate the anti-inflammatory potential of piperazine derivatives.
- Findings : Certain derivatives exhibited potent inhibition of cytokine production in human cell lines.
- : The structural modifications significantly enhanced the biological activity compared to standard drugs like dexamethasone .
- Antimicrobial Efficacy Assessment :
Structure-Activity Relationship (SAR)
The activity of this compound can be understood through SAR analysis:
| Modification | Effect on Activity |
|---|---|
| Substitution on the piperazine ring | Enhanced receptor binding affinity |
| Presence of dichlorophenyl group | Increased lipophilicity leading to better membrane penetration |
| Dimethyl substitution on phenyl group | Improved selectivity towards specific receptors |
Comparison with Similar Compounds
Comparison with Structural Analogs
Piperazine-Containing Acetamides
Compound 22 () :
- Structure : N-[(4-Chlorophenyl)carbamoyl]-4-[4-(2,5-dimethylphenyl)piperazin-1-yl]-3-pyridinesulfonamide
- Key Differences :
- Replaces the acetamide group with a sulfonamide (-SO2NH-) moiety.
- Incorporates a pyridine ring instead of a benzene ring.
N-(3,5-dichlorophenyl)-2-piperazin-1-ylacetamide 2HCl () :
- Structure : Substituted with 3,5-dichlorophenyl instead of 2,5-dichlorophenyl.
- Impact :
N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-(2,4-dichlorophenyl)acetamide () :
- Structure : Features a pyrazolyl ring instead of a piperazine.
- Retains the dichlorophenyl group but lacks the piperazine’s basic nitrogen, which is critical for CNS penetration .
Antimicrobial Acetamide Derivatives ()
- Compounds 47–50 :
- Contain benzo[d]thiazol-5-ylsulfonyl and heteroaryl groups.
- Activity : Exhibited antimicrobial effects against gram-positive bacteria and fungi.
- Comparison: The target compound’s dichlorophenyl and dimethylphenyl groups may reduce antimicrobial efficacy but enhance selectivity for non-microbial targets (e.g., neurotransmitter receptors) .
Chalcone Derivatives ()
- Structure : α,β-unsaturated ketones with aryl substituents.
- Activity : Broad biological effects (anti-inflammatory, anticancer).
- Comparison :
Structural and Pharmacological Insights
Crystallographic Data
Pharmacological Potential
- Hypothesized Targets : Dopamine or serotonin receptors (due to piperazine), or enzymes like acetylcholinesterase (due to acetamide).
- Chlorine atoms at the 2,5-positions on the phenyl ring may enhance lipophilicity and blood-brain barrier penetration relative to 3,5-substituted analogs .
Data Tables
Table 1. Key Structural Comparisons
Q & A
Q. What synthetic methodologies are commonly employed to prepare N-(2,5-dichlorophenyl)-2-[4-(2,4-dimethylphenyl)piperazin-1-yl]acetamide?
The compound is typically synthesized via coupling reactions between substituted phenylacetic acid derivatives and amine-containing precursors. A method analogous to involves dissolving 2,4-dichlorophenylacetic acid and a piperazine derivative in dichloromethane with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) as a coupling agent. Triethylamine is added to maintain basic conditions, followed by stirring at low temperatures (e.g., 273 K) to minimize side reactions. Post-reaction, the mixture is extracted, washed with brine, and purified via recrystallization (e.g., slow evaporation from methylene chloride) .
Q. How is the molecular structure of this compound confirmed in crystallographic studies?
X-ray crystallography is the gold standard for structural confirmation. For related acetamides, bond lengths (e.g., C=O at ~1.22 Å), torsion angles (e.g., nitro group deviation from the benzene plane at -16.7°), and intermolecular interactions (e.g., C–H⋯O hydrogen bonds forming R₂²(10) dimers) are analyzed. Refinement uses riding models for hydrogen atoms with isotropic displacement parameters .
Q. What analytical techniques are used to assess purity and identity?
High-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are critical. For example, H NMR can confirm the presence of methyl groups (δ ~2.3 ppm for CH₃) and aromatic protons (δ ~6.8–7.5 ppm). Mass spectrometry (MS) provides molecular weight validation (e.g., m/z 415.82 for a related analog) .
Advanced Research Questions
Q. What strategies optimize reaction yield during the coupling of dichlorophenylacetic acid and piperazine derivatives?
Key factors include:
- Stoichiometry: A 1:1 molar ratio of acid to amine prevents excess reagent accumulation.
- Catalyst selection: EDCI outperforms DCC due to reduced byproduct formation.
- Temperature control: Maintaining 273 K minimizes racemization and side reactions.
- Purification: Gradient column chromatography or recrystallization in ethanol improves purity .
Q. How do steric and electronic effects influence the compound’s conformational stability?
Steric repulsion between the dichlorophenyl and piperazine groups causes significant dihedral angles (e.g., 80.70° between amide and dichlorophenyl rings). Electron-withdrawing chloro groups increase amide planarity, enhancing intermolecular hydrogen bonding (e.g., N–H⋯O interactions), which stabilizes crystal packing .
Q. What in vitro assays are suitable for evaluating its pharmacological potential?
Target-based assays (e.g., receptor binding studies using radiolabeled ligands) and functional assays (e.g., cAMP modulation for GPCR activity) are recommended. Structural analogs with piperazine moieties show affinity for serotonin and dopamine receptors, suggesting similar screening frameworks .
Q. How can conflicting bioactivity data between analogs be resolved?
Contradictions often arise from substituent variations. For example, replacing 2,4-dimethylphenyl with 4-fluorophenyl in the piperazine ring alters lipophilicity (logP) and hydrogen-bonding capacity, affecting membrane permeability. Computational docking studies (e.g., AutoDock Vina) paired with SAR analysis can clarify structure-activity relationships .
Q. What challenges arise in crystallizing hygroscopic derivatives of this compound?
Hygroscopicity disrupts crystal lattice formation. Solutions include:
- Solvent selection: Using low-polarity solvents (e.g., hexane) to reduce water absorption.
- Controlled evaporation: Sealed chambers with desiccants (e.g., silica gel) ensure slow moisture-free crystallization .
Methodological Considerations
Q. How to design a structure-activity relationship (SAR) study for analogs?
Systematically vary substituents on the phenyl and piperazine rings. For example:
- Electron-donating groups (e.g., -OCH₃): Increase solubility but may reduce receptor affinity.
- Halogen substitutions (e.g., -Cl, -F): Enhance binding via hydrophobic interactions. Biological testing (e.g., IC₅₀ assays) combined with computational QSAR models (e.g., CoMFA) identifies critical pharmacophores .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
